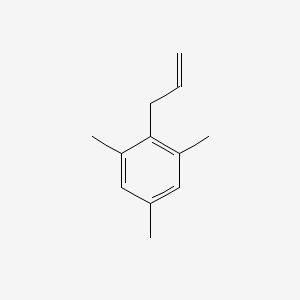
3-(2,4,6-Trimethylphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any side products formed.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions and reagents needed for these reactions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Eugenol, a related compound, demonstrates extensive antimicrobial properties, acting against a wide range of gram-negative and gram-positive bacteria and fungi. These properties are particularly relevant for applications in treating infectious diseases, oral cavity diseases, and controlling food-borne pathogens. The antimicrobial activity of eugenol and similar compounds suggests potential research applications for 3-(2,4,6-Trimethylphenyl)-1-propene in developing new antimicrobial agents or coatings for various medical and food preservation applications (Marchese et al., 2017).
Supramolecular Chemistry and Self-Assembly
Research on benzene-1,3,5-tricarboxamide (BTA) derivatives, which share structural motifs with 3-(2,4,6-Trimethylphenyl)-1-propene, highlights the importance of these compounds in supramolecular chemistry. Their ability to self-assemble into one-dimensional, nanometer-sized structures due to their multivalent nature and hydrogen bonding capabilities opens up avenues for applications ranging from nanotechnology and polymer processing to biomedical applications. This indicates the potential of 3-(2,4,6-Trimethylphenyl)-1-propene in the design and synthesis of new materials with tailored properties for advanced technological applications (Cantekin, de Greef, & Palmans, 2012).
Gas Separation and Purification
Studies on membranes based on poly[(1-trimethylsilyl)-1-propyne] and their application in liquid-liquid separation, such as the pervaporation recovery of organic products from fermentation broths, reveal the potential of structurally similar compounds in separation technologies. These findings suggest that derivatives of 3-(2,4,6-Trimethylphenyl)-1-propene could be explored for their applicability in designing advanced membrane materials for the efficient separation and purification of gases and liquids, especially in the context of biofuel production and environmental remediation (Volkov, Volkov, & Khotimskiǐ, 2009).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound in fields like medicine or materials science.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-6-12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXPNNBTVAWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461863 |
Source


|
| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trimethylphenyl)-1-propene | |
CAS RN |
4810-05-3 |
Source


|
| Record name | 3-(2,4,6-TRIMETHYLPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

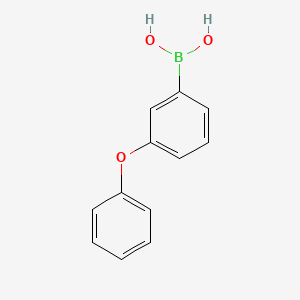
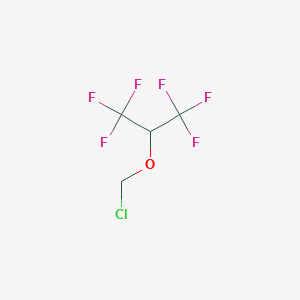
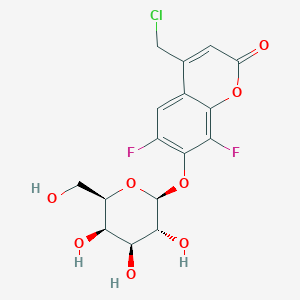
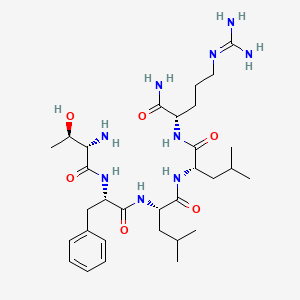
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
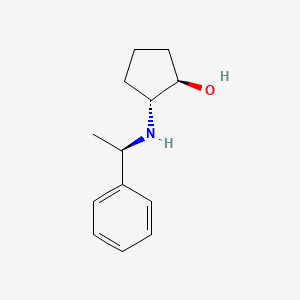
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
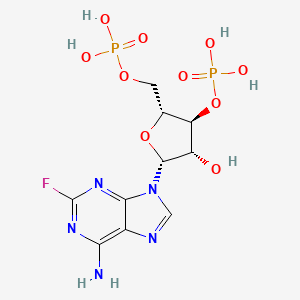

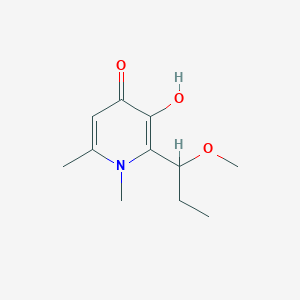
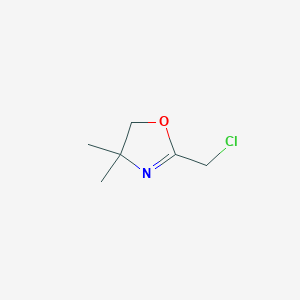
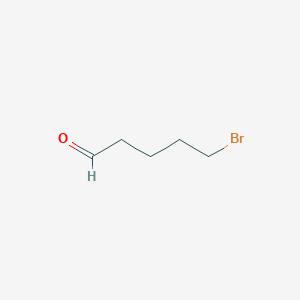
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)